molecular formula C26H26N4O3S B6494358 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide CAS No. 886888-57-9

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide

Cat. No.: B6494358
CAS No.: 886888-57-9
M. Wt: 474.6 g/mol
InChI Key: FZFSQSUWZAYSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide features a benzimidazole core fused to a piperidine ring, which is sulfonylated and linked to a phenyl group substituted with a 3-methylbenzamide moiety. This structure combines a heterocyclic aromatic system (benzimidazole) with a sulfonamide bridge and a lipophilic benzamide tail, making it a candidate for targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-5-4-6-20(17-18)26(31)27-21-9-11-22(12-10-21)34(32,33)30-15-13-19(14-16-30)25-28-23-7-2-3-8-24(23)29-25/h2-12,17,19H,13-16H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFSQSUWZAYSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide, with a CAS number of 886888-57-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C26H26N4O3S
  • Molecular Weight: 474.6 g/mol

The biological activity of this compound is primarily attributed to its structural components, particularly the benzodiazole moiety and the piperidine ring, which are known to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Cell Proliferation: Similar compounds have shown efficacy in inhibiting cancer cell lines by disrupting microtubule formation and blocking cell cycle progression at the G2/M phase .
  • Targeting Specific Proteins: The compound may interact with proteins involved in tumor growth and angiogenesis, potentially leading to reduced tumor size and improved outcomes in cancer models.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested: HT-29 (colon carcinoma), M21 (skin melanoma), MCF7 (breast carcinoma).
  • IC50 Values: The concentrations required to inhibit cell growth by 50% were found to be in the nanomolar range for certain derivatives, indicating potent activity .

Table 1: Summary of Antiproliferative Activity

CompoundCell LineIC50 (nM)
Compound AHT-2925
Compound BM2130
Compound CMCF715

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Angiogenesis Inhibition: A study demonstrated that similar benzodiazole derivatives effectively blocked angiogenesis in chick chorioallantoic membrane assays, suggesting a potential for therapeutic applications in cancer treatment .
  • Cell Cycle Analysis: In vitro assays showed that treatment with this compound resulted in significant changes in cell cycle distribution, particularly an increase in cells arrested at the G2/M phase .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

  • Solubility: High solubility in polar solvents may facilitate its absorption and distribution.
  • Toxicity Profiles: Initial toxicity assessments indicate low toxicity levels in non-cancerous cell lines, making it a candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonyl-Phenyl Backbones

N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide ()
  • Key Differences: Heterocyclic substituent: Pyridinyl (electron-deficient) vs. benzimidazolyl (hydrogen-bond donor/acceptor). Benzamide group: 2-Trifluoromethyl (electron-withdrawing) vs. 3-methyl (electron-donating).
  • Impact: The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the methyl group.
N-(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide ()
  • Key Differences :
    • Heterocyclic core : Benzothiazole (sulfur-containing) vs. benzimidazole (nitrogen-containing).
    • Piperidine substitution : 4-Methylpiperidinyl vs. unsubstituted piperidinyl.
  • Impact : The sulfur in benzothiazole may reduce hydrogen-bonding capacity but increase lipophilicity. The 4-methyl group on piperidine could enhance steric hindrance in binding pockets.

Analogues with Benzimidazole Motifs

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide ()
  • Key Differences: Linker: Phenoxymethyl triazole vs. sulfonyl-piperidine. Terminal group: Thiazolyl acetamide vs. 3-methylbenzamide.
(2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide ()
  • Key Differences: Core structure: Chromene-carboxamide vs. benzamide. Substituents: Methoxy and imino groups vs. methyl.
Physicochemical Properties
Property Target Compound
Lipophilicity (LogP) Predicted higher (methyl) Higher (CF₃) Moderate (benzothiazole)
Solubility Moderate (polar benzamide) Low (CF₃) Low (benzothiazole)
pKa ~10 (benzimidazole NH) ~8 (pyridine) ~9 (benzothiazole)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.